4-Chloro-2-methylphenol (CAS 1570-64-5), also known as p-chloro-o-cresol, is a halogenated phenolic compound. It serves as a critical chemical intermediate, primarily in the synthesis of phenoxy herbicides like MCPA, MCPB, and mecoprop, which are widely used for controlling broadleaf weeds in agriculture. Additionally, it functions as an active ingredient in disinfectants and industrial preservatives due to its antimicrobial and fungicidal properties. Its specific substitution pattern—a chlorine atom para to the hydroxyl group and a methyl group ortho to it—is fundamental to its reactivity and biological activity, distinguishing it from other chlorophenol and cresol isomers.
Substituting 4-Chloro-2-methylphenol with isomers like 4-chloro-3-methylphenol or simpler analogs such as 4-chlorophenol or o-cresol can lead to significant process failures and off-spec products. The specific ortho-methyl and para-chloro arrangement dictates the regioselectivity of subsequent reactions, such as the etherification with chloroacetic acid to produce the herbicide MCPA. Using an incorrect isomer would result in the synthesis of a completely different, non-herbicidal, or improperly regulated compound. Furthermore, physical properties like melting point and solubility, which are critical for process handling and formulation, vary significantly between isomers, impacting processability and performance in formulated biocidal products.
4-Chloro-2-methylphenol is the structurally required starting material for the synthesis of the widely used herbicide MCPA ((4-chloro-2-methylphenoxy)acetic acid). The synthesis involves a direct substitution reaction where the phenoxide of 4-chloro-2-methylphenol reacts with chloroacetic acid. Using a close structural analog like 4-chlorophenol would result in the formation of 4-CPA, a different herbicide with a distinct application and regulatory profile. The specific ortho-methyl substitution is integral to the final MCPA molecule's biological activity and selectivity against broadleaf weeds.
| Evidence Dimension | Precursor Suitability for MCPA Synthesis |
| Target Compound Data | Direct precursor to MCPA, a major phenoxy herbicide. |
| Comparator Or Baseline | 4-chlorophenol (produces 4-CPA); o-cresol (produces 2-MPA). |
| Quantified Difference | Qualitative: Produces a structurally distinct and different active ingredient. |
| Conditions | Standard etherification reaction with chloroacetic acid and base. |
For manufacturing MCPA or related herbicides, this specific isomer is required by the synthesis route; substitutes are chemically unviable for producing the target molecule.
In process environments, the physical state of a raw material is critical for handling, dosing, and reaction kinetics. 4-Chloro-2-methylphenol has a reported melting point of 43-46 °C. In contrast, its close isomer 4-chloro-3-methylphenol (p-chloro-m-cresol or PCMC), also used as a biocide, has a significantly higher melting point of 64-67 °C. This lower melting point can translate to reduced energy costs for melting, easier transfer as a liquid, and potentially better solubility or dispersion characteristics in certain solvent systems or formulations compared to its higher-melting isomer.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 43 - 46 °C |
| Comparator Or Baseline | 4-chloro-3-methylphenol: 64 - 67 °C |
| Quantified Difference | 21-21 °C lower melting point |
| Conditions | Standard atmospheric pressure. |
A lower melting point simplifies material handling, reduces energy consumption in heated processes, and can improve formulation compatibility where a liquid or low-melting solid is preferred.
The electrochemical oxidation potential of phenolic compounds is a key parameter in their degradation pathways and can influence their stability and reactivity in certain synthetic contexts. A study using linear sweep voltammetry showed that while various chlorophenols begin to oxidize at anode potentials near +0.9 V vs SHE, the specific structure influences the process. The oxidation of 4-chlorophenol is well-documented and often serves as a benchmark. The presence of the electron-donating methyl group in 4-chloro-2-methylphenol alters the electron density of the aromatic ring, modifying its oxidation potential and subsequent reaction pathways compared to the unsubstituted 4-chlorophenol, which is critical for applications in electrochemical sensors or targeted degradation processes.
| Evidence Dimension | Onset of Anodic Oxidation (V vs SHE) |
| Target Compound Data | Oxidizes at potentials influenced by the ortho-methyl group. |
| Comparator Or Baseline | 4-chlorophenol: Begins to oxidize near +0.9 V at pH 6. |
| Quantified Difference | The methyl group modifies electron density, leading to different fouling behavior and reactivity compared to the simpler 4-chlorophenol. |
| Conditions | Linear sweep voltammetry at a Pt anode, pH 6. |
This difference in electrochemical stability is critical for researchers developing selective degradation processes for environmental remediation or designing electrochemical syntheses where reaction potential must be precisely controlled.
The primary industrial application is in the synthesis of phenoxy herbicides MCPA and mecoprop. Its specific isomeric structure is non-negotiable for the etherification reaction that forms these active ingredients, making it the required choice for agrochemical manufacturers in this sector.
The defined positions of the chloro, methyl, and hydroxyl groups provide specific sites for further functionalization. This makes 4-chloro-2-methylphenol a valuable building block in multi-step syntheses where precise regiochemical control is necessary to build more complex molecules for pharmaceutical or dye applications.
Leveraging its lower melting point compared to isomers like PCMC, this compound is advantageous in preservative formulations where ease of mixing, lower processing temperatures, or liquid-phase handling is a priority. This is relevant for its use as an external germicide or a preservative in paints and inks.
Corrosive;Acute Toxic;Environmental Hazard